Di-tert-butyl peroxide

Catalog No.
S576708
CAS No.
110-05-4
M.F
C8H18O2
(CH3)3COOC(CH3)3
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl peroxide

CAS Number

110-05-4

Product Name

Di-tert-butyl peroxide

IUPAC Name

2-tert-butylperoxy-2-methylpropane

Molecular Formula

C8H18O2
(CH3)3COOC(CH3)3

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C8H18O2/c1-7(2,3)9-10-8(4,5)6/h1-6H3

InChI Key

LSXWFXONGKSEMY-UHFFFAOYSA-N

SMILES

CC(C)(C)OOC(C)(C)C

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
6.84e-04 M
In water, 100 mg/L at 25 °C
In water, 1.71 mg/L at 20 °C, pH 8.1
Insoluble in water
Soluble in styrene, ketones, most aliphatic and aromatic hydrocarbons
Soluble in organic solvents, most resin monomers, partial polymers
Miscible in acetone; soluble in carbon tetrachloride, organic solvents, ligroin
Solubility in water: none

Synonyms

di-t butyl peroxide, di-tert-butyl peroxide

Canonical SMILES

CC(C)(C)OOC(C)(C)C

The exact mass of the compound Di-tert-butyl peroxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)6.84e-04 min water, 100 mg/l at 25 °cin water, 1.71 mg/l at 20 °c, ph 8.1insoluble in watersoluble in styrene, ketones, most aliphatic and aromatic hydrocarbonssoluble in organic solvents, most resin monomers, partial polymersmiscible in acetone; soluble in carbon tetrachloride, organic solvents, ligroinsolubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Free Radicals - Reactive Oxygen Species - Peroxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

Di-tert-butyl peroxide (DTBP, CAS 110-05-4) is a highly stable, liquid dialkyl peroxide characterized by an active oxygen content of approximately 10.94% and a high activation energy for O-O bond cleavage . Operating as a highly efficient radical initiator, DTBP undergoes thermal homolysis at elevated temperatures (typically >120°C) to generate reactive tert-butoxy and methyl radicals [1]. Its high thermal stability, liquid state at room temperature, and predictable first-order decomposition kinetics make it a benchmark material for high-temperature polyolefin crosslinking, elastomer vulcanization, and continuous-flow organic synthesis where precise radical generation is required without premature reaction .

Substituting DTBP with other common industrial peroxides, such as dicumyl peroxide (DCP) or benzoyl peroxide (BPO), fundamentally alters processability and final product quality. BPO and DCP exhibit significantly lower 10-hour half-life temperatures (~73°C and ~115°C, respectively), which can cause catastrophic premature crosslinking (scorch) during high-shear, high-temperature extrusion processes [1]. Furthermore, DCP is a solid at room temperature that decomposes into heavy aromatic byproducts like acetophenone and cumyl alcohol, leading to strong post-cure odors and surface blooming in polymers[2]. In contrast, DTBP is a liquid that yields exclusively volatile decomposition products, making generic substitution unviable for continuous liquid-dosing systems or odor-sensitive applications [1].

Thermal Stability and Scorch Safety in High-Temperature Processing

DTBP offers elevated thermal stability compared to standard dialkyl and diacyl peroxides, which is critical for preventing premature crosslinking during polymer compounding. DTBP exhibits a 10-hour half-life temperature of 121–126°C and a 1-hour half-life at ~141°C [1]. In direct comparison, dicumyl peroxide (DCP) has a 10-hour half-life at 115°C, and benzoyl peroxide (BPO) at 73°C [1]. This higher thermal threshold provides a significantly wider processing window for high-temperature extrusion.

Evidence Dimension10-Hour Half-Life Temperature
Target Compound Data121–126°C
Comparator Or BaselineDicumyl peroxide (115°C) and Benzoyl peroxide (73°C)
Quantified Difference6–11°C higher threshold than DCP; ~50°C higher than BPO
ConditionsStandard half-life determination in dilute solution (e.g., monochlorobenzene)

Ensures maximum scorch safety during high-shear compounding, preventing premature gelation and equipment fouling in extruder lines.

Residue Volatility and Elimination of Polymer Blooming

The decomposition pathway of a peroxide dictates the purity and sensory profile of the final crosslinked matrix. DTBP decomposes entirely into volatile byproducts: tert-butanol, acetone, and methane [1]. Conversely, dicumyl peroxide (DCP) leaves behind heavy aromatic residues, specifically acetophenone and cumyl alcohol, which remain trapped in the polymer matrix [2]. The complete volatility of DTBP's byproducts ensures they are easily vented during processing.

Evidence DimensionDecomposition Byproduct State
Target Compound Data100% volatile gases/liquids (acetone, tert-butanol, methane)
Comparator Or BaselineDicumyl peroxide (solid/heavy liquid residues: acetophenone, cumyl alcohol)
Quantified DifferenceZero residual aromatic compounds in DTBP vs. high retained aromatics in DCP
ConditionsThermal decomposition during polymer vulcanization (>150°C)

Crucial for manufacturing medical-grade, food-contact, or consumer-facing polymers where post-cure odors and surface blooming are strictly prohibited.

Liquid-State Manufacturability and Dosing Efficiency

The physical state of the initiator directly impacts procurement for continuous manufacturing facilities. DTBP is a clear liquid at room temperature with a freezing point of -40°C [1]. In contrast, dicumyl peroxide (DCP) is a crystalline solid with a melting point of 42°C [2]. Utilizing DTBP eliminates the need for heated feed tanks, pre-melting steps, or solvent dilution required when dosing solid peroxides into continuous reactors or extruders.

Evidence DimensionPhysical State and Melting Point
Target Compound DataLiquid (Melting point: -40°C)
Comparator Or BaselineDicumyl peroxide (Solid, Melting point: 42°C)
Quantified Difference82°C difference in melting point, allowing ambient liquid handling for DTBP
ConditionsStandard ambient storage and dosing conditions (20–25°C)

Reduces energy costs and simplifies equipment design by allowing direct, ambient-temperature liquid injection in continuous manufacturing.

Selectivity in Transition-Metal-Free Oxidative Coupling

In organic synthesis, DTBP serves as a highly selective oxidant for transition-metal-free C-C coupling and cyclization reactions. Unlike tert-butyl hydroperoxide (TBHP), which generates a mix of alkoxy and hydroperoxy radicals and often requires metal catalysts, DTBP cleanly provides tert-butoxy and methyl radicals upon thermal homolysis [1]. Studies on oxidative difunctionalization show that DTBP can drive specific C-H functionalizations where other oxidants like H2O2, BPO, or inorganic persulfates fail or yield significant side products [1].

Evidence DimensionRadical Generation Purity
Target Compound DataPure alkoxy/methyl radical generation via thermal homolysis
Comparator Or Baselinetert-Butyl hydroperoxide (mixed alkoxy/hydroperoxy radicals, metal-dependent)
Quantified DifferenceElimination of hydroperoxy radical interference and metal catalyst dependency
ConditionsTransition-metal-free oxidative C-H functionalization (>110°C)

Enables cleaner synthetic routes for pharmaceutical intermediates by avoiding heavy metal contamination and complex purification steps.

High-Temperature Polyolefin Crosslinking (Wire & Cable)

Directly following from its elevated 10-hour half-life temperature and scorch safety, DTBP is a targeted initiator for crosslinking high-density polyethylene (HDPE) and other polyolefins requiring high processing temperatures. Its stability prevents premature gelation in the extruder, ensuring smooth insulation coating on wires and cables before the final high-temperature vulcanization zone [1].

Odor-Free Silicone and EPDM Rubber Vulcanization

Leveraging its fully volatile decomposition products (acetone, tert-butanol, methane), DTBP is highly suited for curing silicone rubbers and EPDM intended for food-contact, medical devices, or automotive interiors. It entirely avoids the acetophenone odor and cumyl alcohol blooming associated with dicumyl peroxide, eliminating the need for extensive post-cure baking[2].

Controlled Rheology Polypropylene (CR-PP) Production

DTBP's ambient liquid state allows for highly precise, continuous liquid injection into twin-screw extruders during the vis-breaking of polypropylene. The controlled generation of radicals facilitates uniform chain scission, narrowing the molecular weight distribution and increasing the melt flow index (MFI) without the dosing inconsistencies of solid peroxides .

Metal-Free C-H Functionalization in API Synthesis

Due to its clean thermal homolysis into specific alkoxy and methyl radicals without requiring transition metals, DTBP is highly effective for advanced organic synthesis, such as direct aromatic methylation or oxidative cross-coupling. This is particularly valuable in pharmaceutical manufacturing, where avoiding residual metal catalysts streamlines regulatory compliance and purification [3].

Physical Description

Di-tert-butyl peroxide is a clear colorless liquid. (NTP, 1992)
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Clear, water-white liquid
Liquid at 20 °C
Yellow liquid

XLogP3

2.1

Boiling Point

232 °F at 760 mm Hg (NTP, 1992)
111.0 °C
111 °C

Flash Point

65 °F (NTP, 1992)
1 °C (34 °F) - closed cup
65 °F (18 °C) - open cup
12 °C - closed cup
12 °C c.c.

Vapor Density

5.03 (NTP, 1992) (Relative to Air)
5.03
Relative vapor density (air = 1): 5

Density

0.704 at 68 °F (NTP, 1992)
0.7910 at 25 °C/25 °C
Relative density (water = 1): 0.8

LogP

log Kow = 3.2 at 22 °C, pH 7.2
1-4

Melting Point

-40 °F (NTP, 1992)
-40.0 °C
-40 °C

UNII

M7ZJ88F4R1

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H242: Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity]

Use and Manufacturing

IDENTIFICATION: Bis(1,1-dimethylethyl) peroxide, also called t-butyl peroxide, di-tert-butyl peroxide, or DTBP, is a clear, water-white or yellow liquid. It is not very soluble in water. It is a member of a class of chemicals called organic peroxides. USE: Bis(1,1-dimethylethyl) peroxide is an important commercial chemical used in the production of plastics and resins, as a diesel fuel additive, and to make other chemicals. EXPOSURE: Workers that use bis(1,1-dimethylethyl) peroxide may breathe in mists or have direct skin contact. The general population is not likely to be exposed to bis(1,1-dimethylethyl) peroxide. If bis(1,1-dimethylethyl) peroxide is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move moderately through soil. It will not be broken down by microorganisms, and is not expected to build up in fish. However, organic peroxides such as bis(1,1-dimethylethyl) peroxide are very reactive and will explode and burn if not stored properly. RISK: Specific data on the potential for bis(1,2-dimethylethyl) peroxide to cause toxic effects in humans are limited. However, organic peroxides (as a group) are irritating to the skin and eyes with direct contact. Prolonged skin contact and splashes directly to the eye can cause severe damage and potential blindness. Stomach cramps, vomiting, and even death have been reported following accidental ingestion of organic peroxides. Headache, feelings of intoxication, shortness of breath, sore throat, and cough have been reported following inhalation of organic peroxide vapors. Flu-like symptoms, chest pain, and pneumonia have been reported in workers exposed to organic peroxides, including bis(1,2-dimethylethyl) peroxide. Data on the potential for bis(1,1-dimethylethyl) peroxide to cause birth defects or reproductive effects in laboratory animals were not available. Data on the potential for bis(1,1-dimethylethyl) peroxide alone to cause cancer in laboratory animals were not available. There is limited evidence that skin exposure to bis(1,1-dimethylethyl) peroxide may increase the risk of skin cancer following exposure to known cancer-causing chemicals. The potential for bis(1,1-dimethylethyl) peroxide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

19.51 mm Hg at 68 °F (NTP, 1992)
25.10 mmHg
25.1 mm Hg at 25 °C /calculated from experimentally derived coefficients/
Vapor pressure, kPa at 20 °C: 2.6

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

110-05-4

Wikipedia

Di-t-butyl peroxide
Tert-butylperoxide

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 4th degree

Methods of Manufacturing

... Synthesized from tert-butyl hydroperoxide and tert-butanol. This reaction can also be carried out with an acidic ion-exchange resin as catalyst, the water produced in the reaction being removed by azeotropic distillation
t-Butyl hydroperoxide + isobutylene (peroxidation)
REACTION OF SULFATED T-BUTYL ALCOHOL OR ISOBUTYLENE WITH HYDROGEN PEROXIDE

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pharmaceutical and medicine manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
Peroxide, bis(1,1-dimethylethyl): ACTIVE

Analytic Laboratory Methods

In this work we found that there were five decomposition products of di-t-butyl peroxide at 320 degrees C by GC-MS. The peak area of acetone as a chief product in the thermal decomposition was related to di-t-butyl peroxide concentration in a linear manner. The range was from 22.91 to 114.93 ug (r=0.9997, n=4). By use of the calibration, we can possibly determine the content of the peroxide rapidly. The present method is more suitable for the determination of peroxide that is liable to decompose and difficult to be vaporized.

Storage Conditions

Store in original container. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Organic peroxides and self-reacting hazardous materials.
Fireproof. Separated from combustible substances and reducing agents. Cool. Well closed.

Interactions

Effect of peroxide administration on chick growth, severity of exudative diathesis, and glutathione peroxidase ... was greatly influenced by dietary selenium level but little if any relationship of this disease to peroxide induced reductions in glutathione peroxidase activity. ... Tertiary butyl peroxide administration caused depression in glutathione peroxidase activity in liver.

Stability Shelf Life

Stable under recommended storage conditions.

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